3-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]propanamide
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Overview
Description
3-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a nitro group and a methyl group, along with a thieno[2,3-D]pyrimidine moiety. The intricate structure of this compound suggests its potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]propanamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the nitro group, and the construction of the thieno[2,3-D]pyrimidine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The development of a robust and efficient industrial process would be essential for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used, depending on the specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitro-1H-pyrazole: A simpler analog with similar structural features.
Thieno[2,3-D]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]propanamide is unique due to its combination of a pyrazole ring with a nitro group and a thieno[2,3-D]pyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H24N6O4S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-(3-methyl-4-nitropyrazol-1-yl)-N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)propanamide |
InChI |
InChI=1S/C20H24N6O4S/c1-12-15(26(29)30)11-24(22-12)10-9-17(27)23-25-13(2)21-19-18(20(25)28)14-7-5-3-4-6-8-16(14)31-19/h11H,3-10H2,1-2H3,(H,23,27) |
InChI Key |
QWXCBJROFDIKOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CCC(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCCCC4)C |
Origin of Product |
United States |
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